molecular formula C15H13ClN4O2S B4638993 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester CAS No. 907971-21-5

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester

Cat. No.: B4638993
CAS No.: 907971-21-5
M. Wt: 348.8 g/mol
InChI Key: NRDDSSQIYRWWQS-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold. Key structural features include:

  • Position 6: A carboxylic acid group esterified as a methyl ester, enhancing lipophilicity compared to free acids .
  • Position 7: A methyl group, which may influence ring conformation and metabolic stability .

The methyl ester at position 6 suggests this compound may act as a prodrug, with in vivo hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDDSSQIYRWWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118259
Record name Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907971-21-5
Record name Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907971-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(4-chlorophenyl)methyl]thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester typically involves multiple steps. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the 4-chlorophenylmethylthio and methyl ester groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, it is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Key Structural Differences Reference
Target Compound 2-(4-Cl-benzylthio), 7-methyl, 6-methyl ester Reference structure
Ethyl 7-{4-[(4-Cl-benzyl)oxy]phenyl}-2-[(2-F-benzyl)thio]-5-methyl-4,7-dihydro 2-(2-F-benzylthio), 7-(4-Cl-benzyloxy)phenyl Fluorine substitution; ether linkage
2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro (XO inhibitor) 2-(4-isopropoxyphenyl), 7-oxo Alkoxy group; higher xanthine oxidase activity
5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro (Ethyl ester) 5-phenyl, 7-(trimethoxyphenyl) Bulkier aryl groups; methoxy substitutions
7-Amino-2-(methylthio)-6-carboxylic acid 7-amino, 2-methylthio Amino group enhances solubility

Key Observations :

  • Position 2 : Alkyl/arylthio groups (e.g., 4-Cl-benzylthio in the target) improve binding to hydrophobic enzyme pockets, while alkoxy groups (e.g., isopropoxy in ) enhance hydrogen bonding .

Key Insights :

  • The 4-chlorobenzylthio group in the target may confer selectivity for enzymes or receptors with halogen-binding domains, akin to fluorinated analogs in .
  • Methyl esters (target) are typically less potent in vitro than free acids but improve pharmacokinetics (e.g., membrane permeability) .

Physicochemical Properties

Table 3: Physical Properties of Selected Derivatives

Compound Melting Point (°C) Solubility (LogP) Molecular Weight Reference
Target Compound Not reported Estimated ~3.1 393.87
Ethyl 5-phenyl-7-(trimethoxyphenyl) Not reported ~2.8 (predicted) 449.45
7-Amino-2-(methylthio)-6-carboxylic acid 275 ~1.5 (aqueous) 225.23
CB2 ligand (13d) 155–156 ~4.2 451.2

Key Trends :

  • Methyl/ethyl esters (target, ) exhibit higher LogP values than carboxylic acids (e.g., ), favoring passive diffusion across biological membranes .
  • Bulky substituents (e.g., trimethoxyphenyl) increase molecular weight but may reduce solubility .

Biological Activity

The compound known as [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and its effects on various biological systems.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-[(4-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Molecular Formula : C15H13ClN4O2S
  • Molecular Weight : 348.8 g/mol

Anticancer Properties

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (e.g., ERK1/2 and AKT) .
  • Specific derivatives were shown to induce apoptosis in cancer cell lines such as MGC-803 and inhibit cell growth with IC50 values as low as 0.53 μM .

Antimicrobial Activity

The antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives have also been explored:

  • Fluorinated analogs were synthesized and tested against Mycobacterium tuberculosis, showing potent inhibition at concentrations as low as 6.25 μg/mL while maintaining low toxicity to mammalian cells (IC50 > 62.5 μg/mL) .

Other Biological Activities

The versatility of the triazolo[1,5-a]pyrimidine scaffold extends to various other biological activities:

  • The compound has been investigated for its antiviral properties and potential applications in treating parasitic diseases due to its metal-chelating abilities .
  • It has also been noted for its ability to act as a bioisostere for purines and carboxylic acids, which may enhance its therapeutic profile .

Case Study 1: Anticancer Activity

In a comparative study involving various triazolo[1,5-a]pyrimidine derivatives:

  • Compound H12 was identified as a potent anticancer agent due to its ability to suppress the ERK signaling pathway effectively. This compound induced cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds based on the triazolo[1,5-a]pyrimidine structure were tested against Mycobacterium tuberculosis:

  • The most effective derivative inhibited 92% of bacterial growth at minimal concentrations while exhibiting no significant cytotoxicity towards VERO cells .

Data Tables

Biological Activity Compound IC50 (μM) Target
AnticancerH120.53ERK Pathway
AntimicrobialCompound 46.25M. tuberculosis

Q & A

Q. What are the optimal synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of aminotriazole derivatives with ketoesters (e.g., ethyl acetoacetate) and aromatic aldehydes in a solvent like DMF or ethanol.
  • Step 2: Cyclization under acidic or catalytic conditions (e.g., TMDP catalyst in water/ethanol mixtures) to form the triazolopyrimidine core .
  • Step 3: Functionalization of the core with substituents like the 4-chlorobenzylthio group via nucleophilic substitution or thiol-alkyne coupling .
    Key Optimization: Use of additives like TMDP improves yield (up to 94–95%) and reduces reaction time .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent environments (e.g., δ 7.24–7.33 ppm for aromatic protons, δ 4.64 ppm for benzylthio-CH₂) .
    • ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate molecular weight .
  • Elemental Analysis: Matches experimental and theoretical C/H/N/S percentages to confirm purity .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorobenzylthio, methyl ester) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • The 4-chlorobenzylthio group enhances lipophilicity, improving membrane permeability and target binding (e.g., CB2 receptor inverse agonism in related triazolopyrimidines) .
    • The methyl ester increases metabolic stability compared to carboxylic acid derivatives, as shown in pharmacokinetic studies .
  • Experimental Validation:
    • Compare IC₅₀ values of analogs with varied substituents in receptor-binding assays .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like cannabinoid receptors .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Factor 1: Substituent Positional Isomerism
    • For example, the 2- versus 3-position of the benzylthio group alters steric hindrance and binding affinity . Validate via X-ray crystallography or competitive binding assays.
  • Factor 2: Assay Conditions
    • Variances in solvent (DMSO vs. ethanol) or cell lines (HEK293 vs. CHO) may affect solubility and receptor expression. Standardize protocols across studies .
  • Data Reconciliation: Perform meta-analysis of published IC₅₀ values and correlate with computational models (e.g., QSAR) .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing:
    • Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Methyl esters are prone to hydrolysis at alkaline pH; consider prodrug strategies .
  • Thermal Stability:
    • Thermogravimetric analysis (TGA) reveals decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(4-chlorophenyl)methyl]thio]-7-methyl-, methyl ester

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